molecular formula C11H11NO4 B281899 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid

4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid

Cat. No. B281899
M. Wt: 221.21 g/mol
InChI Key: ZMIMYKWCTIRVED-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid, also known as HOMBA, is a synthetic compound with potential applications in scientific research. It is a small molecule inhibitor that has been shown to have promising effects on various biochemical and physiological processes.

Mechanism of Action

4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid acts as a competitive inhibitor of 15-lipoxygenase, binding to the active site of the enzyme and preventing the formation of leukotrienes. This inhibition has been shown to reduce inflammation in animal models, indicating that 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has potential therapeutic applications in human diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro, indicating that it may have potential applications in cancer research. 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been shown to improve cognitive function in animal models, indicating that 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective option for research. It has also been shown to have high potency and selectivity for its target enzyme, indicating that it may be a useful tool for studying the biochemical and physiological effects of 15-lipoxygenase inhibition. However, there are also limitations to the use of 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid in lab experiments. Its mechanism of action is not fully understood, and its effects on other enzymes and pathways are not well characterized. Additionally, its potential toxicity and side effects have not been fully evaluated.

Future Directions

There are several future directions for research on 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid. One area of interest is its potential applications in cancer research. Further studies are needed to evaluate its effects on different types of cancer cells and to determine its mechanism of action in cancer. Another area of interest is its potential applications in the treatment of neurological disorders. Further studies are needed to evaluate its effects on cognitive function in animal models and to determine its potential toxicity and side effects. Additionally, further studies are needed to characterize the effects of 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid on other enzymes and pathways and to evaluate its potential as a therapeutic agent for other diseases.

Synthesis Methods

4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid can be synthesized using a multi-step process that involves the reaction of 4-hydroxy-2-methylaniline with acetic anhydride, followed by oxidation with potassium permanganate and dehydration with phosphorus oxychloride. The final product is obtained through the reaction of the resulting intermediate with ethyl acetoacetate. This method has been reported to yield 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid with high purity and good yield.

Scientific Research Applications

4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has been shown to have potential applications in various scientific research fields. It has been reported to inhibit the activity of the enzyme 15-lipoxygenase, which is involved in the biosynthesis of leukotrienes and other pro-inflammatory mediators. This inhibition has been shown to have anti-inflammatory effects, making 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid a potential candidate for the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.

properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

(Z)-4-(4-hydroxy-2-methylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H11NO4/c1-7-6-8(13)2-3-9(7)12-10(14)4-5-11(15)16/h2-6,13H,1H3,(H,12,14)(H,15,16)/b5-4-

InChI Key

ZMIMYKWCTIRVED-PLNGDYQASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)NC(=O)/C=C\C(=O)O

SMILES

CC1=C(C=CC(=C1)O)NC(=O)C=CC(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.